

# Tivantinib as a non-ATP competitive c-Met inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

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An In-depth Technical Guide to **Tivantinib**: A Re-evaluation of its Mechanism of Action from c-Met Inhibitor to Microtubule Disruptor

For: Researchers, Scientists, and Drug Development Professionals

## Abstract

**Tivantinib** (ARQ 197) was developed and advanced into late-stage clinical trials as a first-in-class, oral, non-ATP-competitive, and selective inhibitor of the c-Met receptor tyrosine kinase. The HGF/c-Met signaling axis is a well-validated oncogenic driver, making it an attractive target for cancer therapy. Initial preclinical data supported **tivantinib**'s role as a c-Met inhibitor. However, subsequent investigations and disappointing clinical outcomes have led to a critical re-evaluation of its primary mechanism of action. There is now compelling evidence that the clinically relevant anti-tumor activity of **tivantinib** is not due to c-Met inhibition, but rather stems from its function as a potent microtubule-disrupting agent, inducing G2/M cell cycle arrest and apoptosis independent of cellular c-Met status. This guide provides a comprehensive technical overview of the c-Met signaling pathway, the initial hypothesis for **tivantinib**'s mechanism, the subsequent discovery of its role as a tubulin inhibitor, and the experimental data that underpins this conclusion.

## The c-Met Signaling Pathway in Oncology

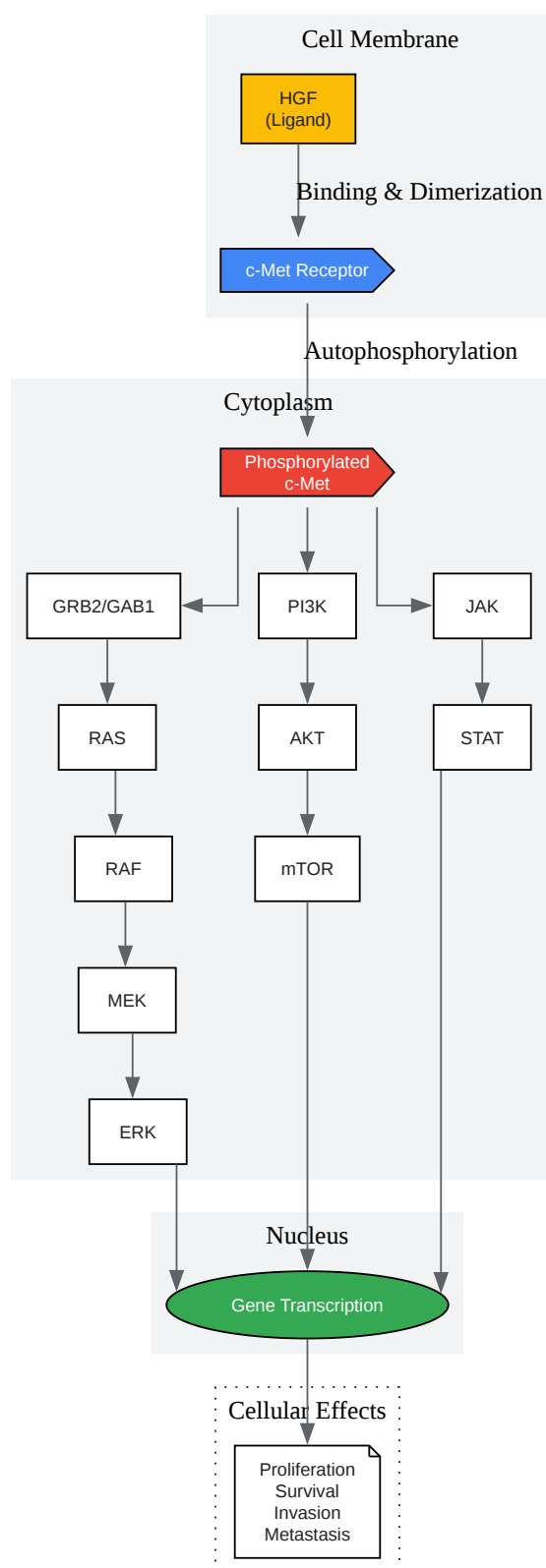
The c-Met proto-oncogene encodes a receptor tyrosine kinase that is the high-affinity receptor for hepatocyte growth factor (HGF).[1][2][3] Under normal physiological conditions, the HGF/c-

Met pathway is crucial for embryonic development, tissue regeneration, and wound healing.[1]  
[2] However, its aberrant activation in cancer, through mechanisms like gene amplification, mutation, or protein overexpression, drives tumor growth, proliferation, survival, invasion, and metastasis.[1][2][4][5]

Upon HGF binding, c-Met undergoes dimerization and autophosphorylation, creating docking sites for various adaptor proteins.[4] This initiates several major downstream signaling cascades:[2][4][6]

- RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily promotes cell growth and proliferation.[2][4]
- PI3K-AKT-mTOR Pathway: Regulates cell survival, metabolism, and inhibits apoptosis.[2][4]
- JAK-STAT Pathway: Drives the expression of genes involved in proliferation, survival, and invasion.[4][6]

Dysregulation of this pathway is implicated in a wide array of human cancers, including non-small cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), gastric, breast, and colon cancers, often correlating with a more aggressive phenotype and poor prognosis.[1][2][4]



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Caption: The HGF/c-Met signaling cascade and its pro-oncogenic outputs.

## Tivantinib as a Non-ATP Competitive c-Met Inhibitor: The Initial Hypothesis

**Tivantinib** was initially identified as a selective, non-ATP competitive inhibitor of c-Met.<sup>[6][7][8]</sup> Unlike the majority of kinase inhibitors that compete with adenosine triphosphate (ATP) for binding in the kinase's active site, **tivantinib** was proposed to bind to the inactive, dephosphorylated conformation of the c-Met kinase domain.<sup>[7][10][11]</sup> This mechanism suggested a potential for higher selectivity compared to ATP-competitive inhibitors, as the ATP-binding pocket is highly conserved across the human kinome.

The crystal structure of **tivantinib** in complex with the c-Met kinase domain supported this hypothesis, showing it binding to the inactive form and stabilizing a conformation that blocks ATP binding and subsequent autophosphorylation.<sup>[7][10][11]</sup>

## Quantitative Data Supporting c-Met Inhibition

Initial biochemical and cellular assays provided quantitative data supporting **tivantinib**'s activity against c-Met.

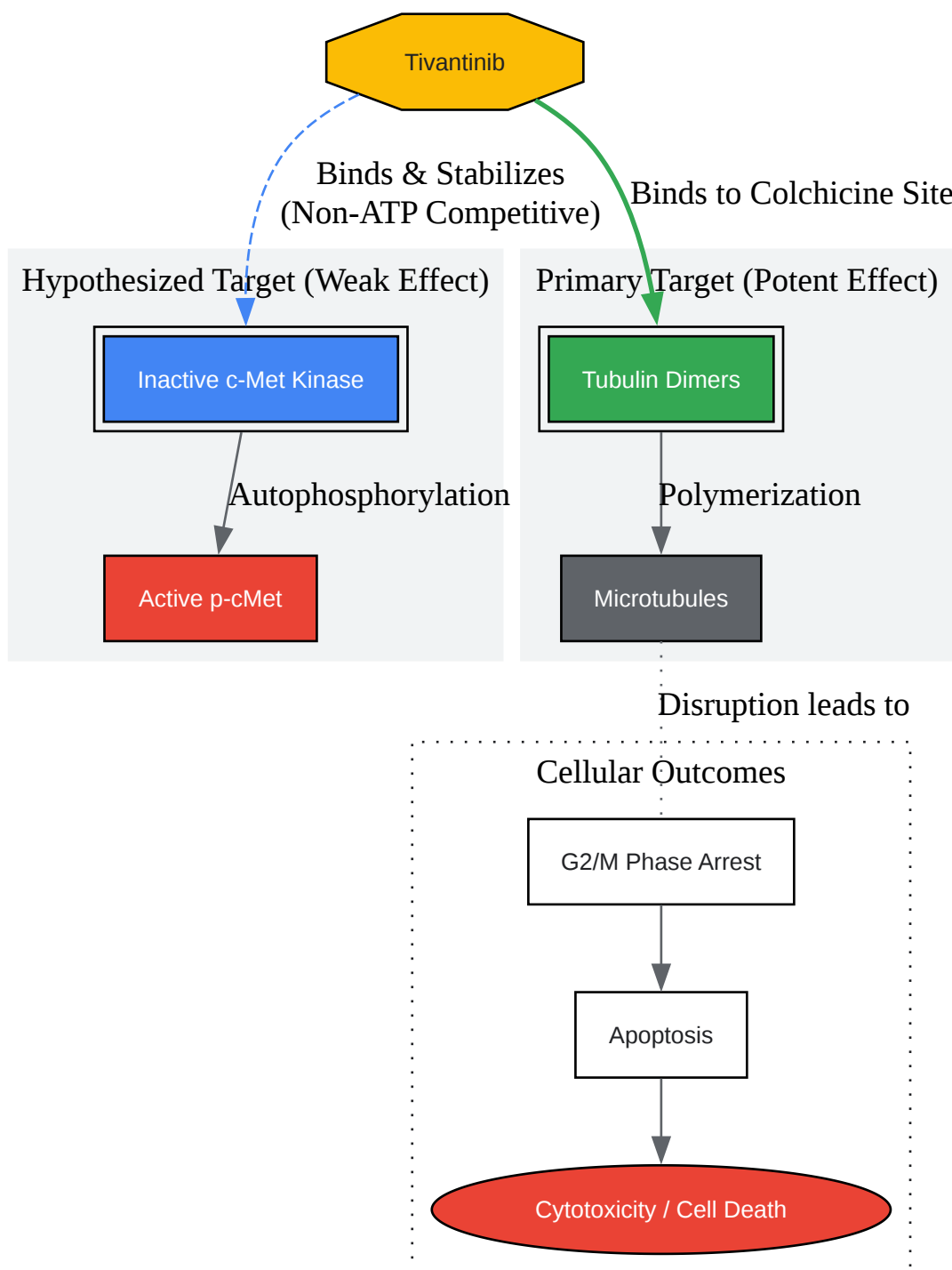
Parameter	Value	Assay Type / Context	Reference
Ki	~355 nM	Recombinant human c-Met kinase assay	<sup>[7][12][13]</sup>
IC50	100 - 300 nM	Inhibition of constitutive or HGF-induced c-Met phosphorylation in various cell lines (e.g., HT29, MKN-45, NCI-H441)	<sup>[13][14]</sup>

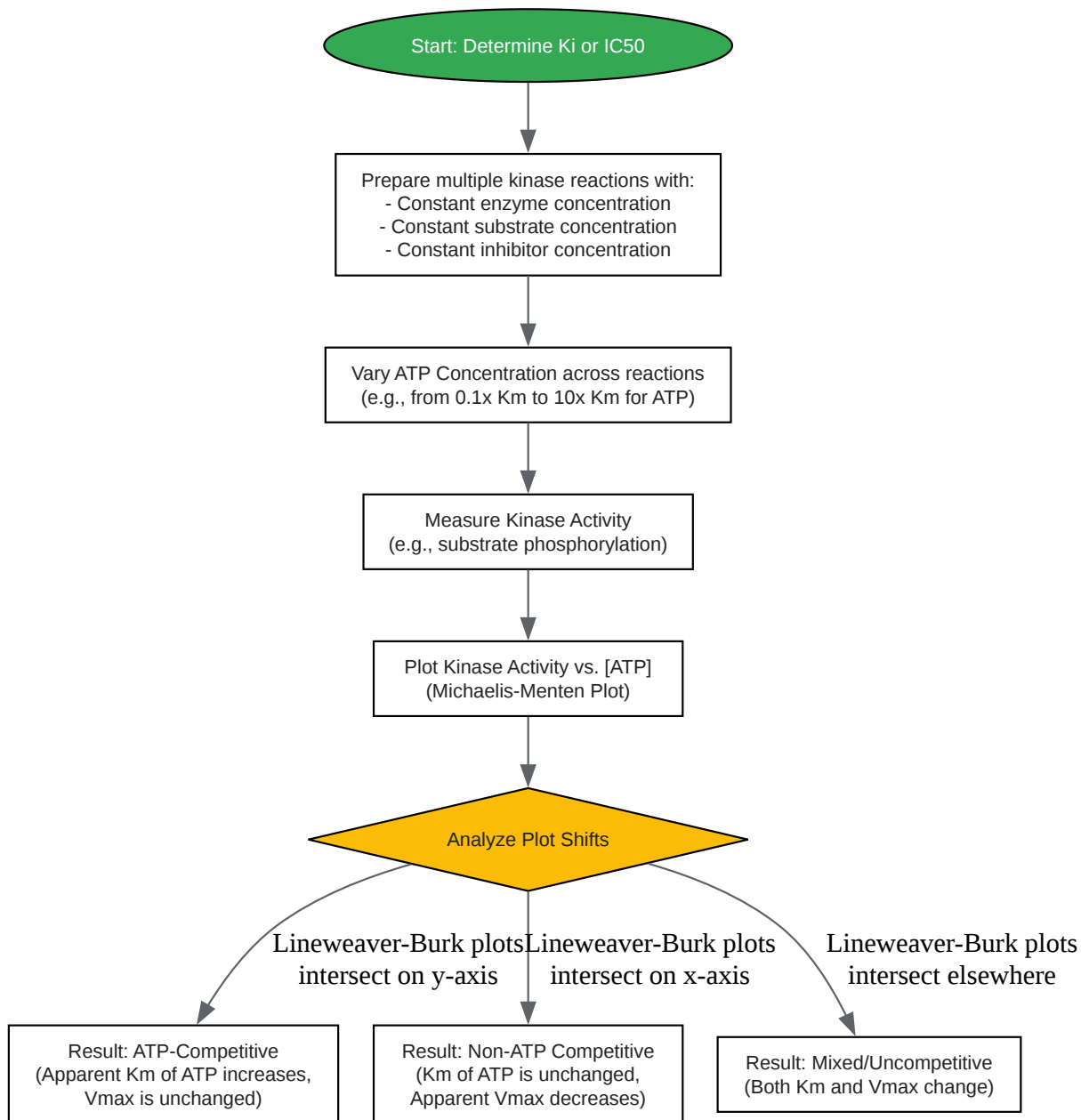
**Tivantinib** was reported to have weak inhibitory effects on a small number of other kinases, such as VEGFR-3, PAK3, and CAMKII, but did not inhibit over 200 other human kinases tested, suggesting high selectivity for c-Met.<sup>[7][12]</sup>

## The Paradigm Shift: Tivantinib as a Microtubule-Disrupting Agent

Despite promising initial data and advancement into Phase III clinical trials, inconsistencies began to emerge.[15][16][17] A critical observation was that **tivantinib** demonstrated cytotoxic activity in cancer cell lines that were not dependent on c-Met signaling, with IC50 values similar to those in c-Met-addicted cells.[7][10][18] This suggested an alternative, c-Met-independent mechanism of action.

Further investigation revealed that **tivantinib**'s primary mode of cytotoxicity is through the disruption of microtubule polymerization.[18][19][20][21] This action leads to a cascade of cellular events including mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[12][18][20]





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- To cite this document: BenchChem. [Tivantinib as a non-ATP competitive c-Met inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684700#tivantinib-as-a-non-atp-competitive-c-met-inhibitor]

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